molecular formula C18H21N B14075823 3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile CAS No. 101559-74-4

3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile

Cat. No.: B14075823
CAS No.: 101559-74-4
M. Wt: 251.4 g/mol
InChI Key: SGQVMDAZJCBGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile is a chemical compound with the molecular formula C₁₈H₂₁N It is known for its unique structure, which includes a propylcyclohexyl group attached to a phenyl ring, further connected to a prop-2-ynenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile typically involves the following steps:

    Formation of the Propylcyclohexyl Group: This step involves the alkylation of cyclohexane with propyl halides under catalytic conditions to form 4-propylcyclohexane.

    Attachment to the Phenyl Ring: The propylcyclohexyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.

    Introduction of the Prop-2-ynenitrile Group: Finally, the prop-2-ynenitrile group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-Fluoro-4-(4-propylcyclohexyl)phenyl]prop-2-ynenitrile
  • 3-[4-(4-But-3-enylcyclohexyl)phenyl]prop-2-ynenitrile
  • [4-(4-Propylcyclohexyl)phenyl]prop-2-enoate

Uniqueness

3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile stands out due to its specific structural features, such as the propylcyclohexyl group and the prop-2-ynenitrile moiety

Properties

CAS No.

101559-74-4

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

3-[4-(4-propylcyclohexyl)phenyl]prop-2-ynenitrile

InChI

InChI=1S/C18H21N/c1-2-4-15-6-10-17(11-7-15)18-12-8-16(9-13-18)5-3-14-19/h8-9,12-13,15,17H,2,4,6-7,10-11H2,1H3

InChI Key

SGQVMDAZJCBGCS-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.